molecular formula C20H17NO7S B11378696 methyl [4-(acetyloxy)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetate

methyl [4-(acetyloxy)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetate

Cat. No.: B11378696
M. Wt: 415.4 g/mol
InChI Key: ZUIGFVTWCRDJRR-UHFFFAOYSA-N
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Description

METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes an acetoxy group, a benzoyl group, and a dioxido benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE typically involves multi-step organic reactions. The starting materials often include substituted benzothiazines, which undergo acetylation and benzoylation reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

  • 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine
  • 4-acetoxy-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazine

Uniqueness

METHYL (4-ACETOXY-3-BENZOYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-2-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO7S

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 2-(4-acetyloxy-3-benzoyl-1,1-dioxo-1λ6,2-benzothiazin-2-yl)acetate

InChI

InChI=1S/C20H17NO7S/c1-13(22)28-20-15-10-6-7-11-16(15)29(25,26)21(12-17(23)27-2)18(20)19(24)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

ZUIGFVTWCRDJRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC(=O)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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